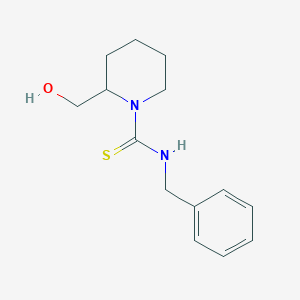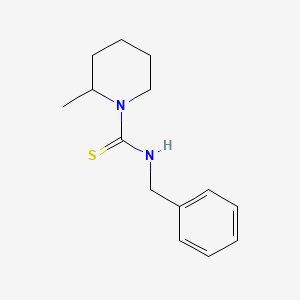![molecular formula C21H24ClNO3 B4301662 ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate](/img/structure/B4301662.png)
ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate
描述
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Etizolam, and it belongs to the thienodiazepine class of drugs.
科学研究应用
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate has several potential applications in scientific research. It has been found to have anxiolytic, sedative, and hypnotic effects, making it a useful compound in the study of anxiety and sleep disorders. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate has been found to have muscle relaxant properties, making it useful in the study of muscle-related disorders.
作用机制
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is thought to bind to the GABA receptor and enhance its activity, leading to its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate has several biochemical and physiological effects. It has been found to reduce anxiety and induce relaxation, making it useful in the treatment of anxiety and sleep disorders. It has also been found to have anticonvulsant properties, making it potentially useful in the treatment of epilepsy. Additionally, ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate has muscle relaxant properties, making it useful in the treatment of muscle-related disorders.
实验室实验的优点和局限性
One advantage of using ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate in lab experiments is its anxiolytic and sedative effects, which can help reduce stress and anxiety in animals during experiments. Additionally, its anticonvulsant and muscle relaxant properties can help reduce seizures and muscle spasms in animals during experiments. However, one limitation of using ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate in lab experiments is its potential for abuse and dependence, which can make it difficult to control and regulate its use.
未来方向
There are several future directions for research on ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate. One direction is to further investigate its mechanism of action and how it interacts with the GABA receptor. Another direction is to explore its potential for use in the treatment of anxiety, sleep disorders, epilepsy, and muscle-related disorders. Additionally, research could be conducted on its potential for abuse and dependence and how to mitigate these risks. Finally, research could be conducted on the development of new compounds based on ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate that have improved efficacy and safety profiles.
属性
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-(4-phenylbutanoylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-26-21(25)15-19(17-12-6-7-13-18(17)22)23-20(24)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,19H,2,8,11,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXEOLWTULDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 3-(2-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B4301598.png)
![ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4301605.png)
![ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4301614.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate](/img/structure/B4301618.png)
![ethyl 2-[(3-oxocyclohex-1-en-1-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4301621.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301642.png)
![N'-cyclopentylidene-2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetohydrazide](/img/structure/B4301646.png)
![[4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4301651.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylbutanamide](/img/structure/B4301663.png)
![ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301669.png)
![5-{4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4301680.png)